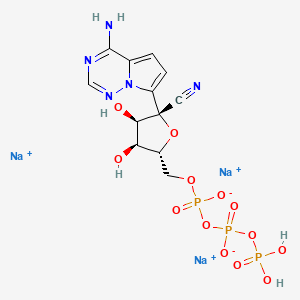

GS-443902 trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14N5Na3O13P3+ |

|---|---|

Molecular Weight |

598.16 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-2/t7-,9-,10-,12+;;;/m1.../s1 |

InChI Key |

SLVVSIUNIVFLJS-AZIZZYAFSA-L |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GS-443902 Trisodium in Coronaviruses

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which this compound, the active triphosphate form of the nucleoside analog GS-441524, exerts its antiviral effects against a broad range of coronaviruses. GS-441524 is also the principal plasma metabolite of the prodrug remdesivir (GS-5734).[1][2] Understanding this mechanism is critical for the ongoing development of effective antiviral therapies.

Overview of the Antiviral Agent

GS-441524 is a 1'-cyano-substituted adenosine C-nucleoside ribose analogue.[3] On its own, it is a prodrug that must be metabolized intracellularly to its pharmacologically active form, this compound (also known as GS-441524 triphosphate or RDV-TP).[1][4] This active metabolite is a direct-acting antiviral that targets the core of the viral replication machinery.[5][6] The parent nucleoside, GS-441524, has demonstrated significant therapeutic efficacy in treating feline infectious peritonitis (FIP), a lethal coronavirus disease in cats, and shows potent activity against other coronaviruses, including SARS-CoV-2.[3][7]

Core Mechanism of Action

The antiviral activity of GS-443902 is a multi-step process that begins with cellular uptake of its parent nucleoside and culminates in the disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

The journey of the antiviral begins with the entry of the parent nucleoside, GS-441524, into the host cell. Due to its hydrophilic nature, cellular uptake is dependent on membrane-bound nucleoside transporters such as ENT1 and ENT2.[8][9]

Once inside the cell, GS-441524 undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to be converted into its active triphosphate form, GS-443902.[1][3][10] This bioactivation is a critical, rate-limiting step for its antiviral efficacy.

-

Monophosphorylation: Cellular kinases, likely adenosine kinase (ADK), catalyze the first phosphorylation, converting GS-441524 into GS-441524 monophosphate (GS-441524-MP).[1][11]

-

Diphosphorylation: The monophosphate form is subsequently phosphorylated to a diphosphate.

-

Triphosphorylation: A final phosphorylation step yields the active nucleoside triphosphate (NTP) analog, GS-443902.[1]

This intracellular conversion is essential, as the triphosphate form is the actual molecule that interacts with the viral polymerase.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The central enzyme in coronavirus replication is the RNA-dependent RNA polymerase (RdRp), also known as nsp12.[12][13] This enzyme, in complex with cofactors nsp7 and nsp8, is responsible for synthesizing new viral RNA genomes.[13]

GS-443902 is a structural analog of adenosine triphosphate (ATP), one of the four natural building blocks of RNA.[2][14] This mimicry allows it to act as a competitive inhibitor.

-

Competition with ATP: GS-443902 competes with the natural ATP substrate for binding to the active site of the viral RdRp complex.[6][15] Studies have shown a high selectivity for the viral polymerase to incorporate GS-443902 over ATP.[15]

-

Incorporation into Viral RNA: The RdRp mistakenly incorporates GS-443902 into the growing (nascent) viral RNA strand instead of an adenosine nucleotide.[14][16]

Delayed Chain Termination

Unlike many nucleoside analogs that cause immediate chain termination, the incorporation of GS-443902 results in a unique mechanism known as delayed chain termination .[2][5]

After GS-443902 is incorporated at position i, the RdRp is able to add approximately three more nucleotides to the RNA strand before synthesis is irreversibly halted at position i+3.[5][6] This delayed termination is a key feature of its mechanism against coronaviruses.[5] The structural basis for this halt is hypothesized to be a steric clash or conformational change within the enzyme complex once the analog is a few bases deep in the RNA exit channel.[16]

Evasion of Proofreading

Coronaviruses possess a proofreading exoribonuclease (ExoN, part of nsp14) that can identify and excise mismatched nucleotides incorporated by the RdRp.[2] GS-443902 is designed to evade this proofreading mechanism, ensuring that its incorporation leads to termination and is not simply corrected by the virus.[2][17]

Quantitative Data Summary

The efficacy of GS-441524 and its prodrug, remdesivir, has been quantified in numerous in vitro studies. The active triphosphate, GS-443902, has also been characterized for its direct inhibitory effects on the viral polymerase.

Table 1: In Vitro Antiviral Activity

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| GS-441524 | MERS-CoV | HAE | 0.9 | > 100 | [14] |

| GS-441524 | FIPV | CRFK | 0.78 | > 100 | [9] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86 | > 10 (not cytotoxic) | [8] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 0.48 | Not specified | [9] |

| GS-441524 | HCoV-OC43 | Huh-7 | 4.1 | Not specified | [18] |

| Remdesivir | MERS-CoV | HAE | 0.074 | > 10 | [14] |

| Remdesivir | SARS-CoV-2 | Vero E6 | 7.43 | > 10 (not cytotoxic) | [8] |

| Remdesivir | HCoV-OC43 | Huh-7 | 0.01 | Not specified | [18] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro.

Table 2: RdRp Inhibition

| Compound | Target Polymerase | IC₅₀ (µM) | Reference |

| GS-443902 | RSV RdRp | 1.1 | [19][20] |

| GS-443902 | HCV RdRp | 5 | [19][20] |

IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Pharmacokinetic Parameters of GS-441524

| Species | Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (t½) | Reference |

| Human | IV (as Remdesivir) | N/A | N/A | ~24 hours | [1] |

| Rat | Oral | 10, 30, 100 mg/kg | 33% | ~4.8 hours | [8][21] |

| Dog | Oral | N/A | 85% | N/A | [8] |

| Cynomolgus Monkey | Oral | 5 mg/kg | 8.3% | N/A | [8] |

| Cynomolgus Monkey | IV (as Remdesivir) | 10 mg/kg | N/A | (Prodrug t½: 20 min) | [2][15] |

Key Experimental Protocols

The following methodologies are fundamental to characterizing the mechanism of action of GS-443902.

Antiviral Activity Assay (CPE Inhibition)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound (GS-441524) in cell culture medium.

-

Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, add a standardized amount of coronavirus stock to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 72-96 hours).

-

Quantification of CPE: Remove the medium and stain the remaining viable cells with a solution such as 0.5% crystal violet in methanol/formalin. After washing and drying, solubilize the dye with methanol or a suitable solvent.

-

Data Analysis: Read the absorbance of each well using a plate reader. Calculate the percentage of CPE inhibition for each drug concentration relative to the control wells. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

RdRp Inhibition Assay (Biochemical Assay)

This in vitro assay directly measures the inhibition of the purified viral polymerase enzyme.

-

Reagent Preparation: Assemble a reaction mixture containing a buffer, divalent cations (Mg²⁺), a synthetic RNA template-primer, and the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]GTP).

-

Enzyme and Inhibitor: Purify the recombinant coronavirus RdRp complex (nsp12/7/8). Prepare serial dilutions of the active metabolite, GS-443902.

-

Reaction Initiation: Add the purified RdRp enzyme and the inhibitor (GS-443902) at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at a physiological temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes) to allow for RNA synthesis.

-

Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.

-

Product Analysis: Separate the newly synthesized, radiolabeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis (PAGE) or filter binding assays.

-

Data Analysis: Quantify the amount of incorporated radioactivity. Determine the percentage of RdRp inhibition for each concentration of GS-443902 and calculate the IC₅₀ value.

Intracellular Metabolite Analysis by LC-MS/MS

This protocol quantifies the amount of GS-441524 and its phosphorylated metabolites inside cells.

-

Cell Treatment: Incubate host cells with a known concentration of GS-441524 for various time points (e.g., 2, 24, 48 hours).

-

Cell Lysis and Extraction: At each time point, wash the cells with cold PBS to remove extracellular compound. Lyse the cells and extract the intracellular metabolites using a cold solvent, typically 70-80% methanol or acetonitrile, which also precipitates proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the metabolites. Dry the supernatant completely under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inject the sample into the LC-MS/MS system.

-

Quantification: Use a validated method with specific mass transitions for GS-441524, its monophosphate, diphosphate, and triphosphate (GS-443902) forms. Quantify the concentrations of each metabolite by comparing the peak areas to those of known analytical standards.

Resistance

While highly effective, resistance to GS-441524 can emerge through mutations in the viral genome, specifically in the regions encoding the RdRp (nsp12) and the proofreading exoribonuclease (nsp14).[22][23] Continuous monitoring and the development of alternative antivirals with different mechanisms of action are crucial to manage potential resistance.[24]

Conclusion

The mechanism of action of this compound against coronaviruses is a well-defined process of competitive inhibition targeting the viral RNA-dependent RNA polymerase. Its intracellular activation from the parent nucleoside GS-441524, followed by incorporation into the nascent viral RNA and subsequent delayed chain termination, provides a potent and specific method of disrupting viral replication. The quantitative data from in vitro and pharmacokinetic studies underscore its high efficacy and support its continued investigation and clinical application in treating coronavirus infections.

References

- 1. GS-441524 - Wikipedia [en.wikipedia.org]

- 2. Remdesivir - Wikipedia [en.wikipedia.org]

- 3. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]

- 7. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. santiago-lab.com [santiago-lab.com]

- 18. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 23. Making Feline Infectious Peritonitis drug-resistant by misuse of antiviral drugs — HELP FOR FIP® by Lunas FIP Legacy LLC [lunasfiplegacy.com]

- 24. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GS-443902 Trisodium in the Inhibition of Viral RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902 trisodium, the pharmacologically active triphosphate form of the nucleoside analog GS-441524, represents a potent and selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide delineates the mechanism of action, quantitative inhibitory data, and key experimental methodologies related to GS-443902's role in disrupting viral replication. Through competitive binding and delayed chain termination, GS-443902 effectively abrogates the synthesis of viral RNA, highlighting its broad-spectrum antiviral potential. This document provides a comprehensive resource for researchers engaged in the study of viral enzymology and the development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of pathogenic RNA viruses constitute a significant and ongoing threat to global public health. A critical enzyme in the life cycle of these viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the viral genome. Due to its essential nature and lack of a mammalian homolog, the viral RdRp is a prime target for antiviral drug development.

Nucleoside analogs are a class of antiviral agents that mimic naturally occurring nucleosides and interfere with viral replication.[1] GS-441524 is a C-nucleoside adenosine analog that has demonstrated broad-spectrum activity against various RNA viruses.[2] However, GS-441524 is a prodrug that must be intracellularly metabolized to its active triphosphate form, GS-443902, to exert its antiviral effect.[3] This guide focuses on the pivotal role of this compound in the inhibition of viral RNA synthesis.

Mechanism of Action

The antiviral activity of GS-443902 is a multi-step process that begins with the cellular uptake of its parent nucleoside, GS-441524, and culminates in the disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

GS-441524 is hydrophilic and its uptake into host cells is facilitated by membrane-bound nucleoside transporters.[4] Once inside the cell, GS-441524 undergoes a three-step phosphorylation cascade to form the active GS-443902 triphosphate.[3] This process is catalyzed by host cell kinases. The initial phosphorylation to the monophosphate form is considered the rate-limiting step.[4]

References

GS-443902 Trisodium: A Technical Whitepaper on the Active Metabolite of Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remdesivir (GS-5734) has emerged as a critical antiviral agent, particularly in the context of the COVID-19 pandemic. However, its therapeutic efficacy is not direct but is mediated through its conversion to the active nucleoside triphosphate analog, GS-443902. This technical guide provides an in-depth exploration of GS-443902 trisodium, the stable salt form of the active metabolite, and its parent nucleoside, GS-441524. We will delve into the comparative biochemistry, pharmacology, and antiviral activity of these compounds, presenting key data in a structured format to facilitate research and development efforts. This document also includes detailed experimental methodologies and visual representations of critical pathways and workflows to provide a comprehensive resource for the scientific community.

Introduction: From Prodrug to Active Agent

Remdesivir is a phosphoramidate prodrug of the adenosine nucleoside analog GS-441524.[1] This prodrug design enhances cellular permeability, allowing for more efficient intracellular delivery of the therapeutic moiety.[2] Once inside the cell, Remdesivir undergoes a multi-step metabolic activation cascade to form its pharmacologically active triphosphate form, GS-443902.[3][4] This active metabolite is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5]

GS-441524, the parent nucleoside of Remdesivir, is also a key intermediate in this process and has demonstrated antiviral activity in its own right.[6] Understanding the distinct and comparative properties of Remdesivir, GS-441524, and the ultimate active form, GS-443902, is paramount for optimizing antiviral therapies and developing next-generation therapeutics.

Mechanism of Action: Targeting Viral Replication

The antiviral activity of Remdesivir is entirely dependent on its intracellular conversion to GS-443902. This active triphosphate analog mimics the natural adenosine triphosphate (ATP) and acts as a substrate for the viral RdRp.[5] Upon incorporation into the nascent viral RNA strand, GS-443902 induces delayed chain termination, thereby halting viral replication.[7]

The metabolic activation of Remdesivir to GS-443902 involves a series of enzymatic steps, while GS-441524 enters the cell and is subsequently phosphorylated to the active triphosphate form.[2][8]

Signaling Pathway: Metabolic Activation of Remdesivir and GS-441524

References

- 1. Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remdesivir triphosphate GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]

- 5. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sockfip.org [sockfip.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GS-443902 Trisodium Salt: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the pharmacologically active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the chemical structure and properties of its trisodium salt form, which offers improved stability over the free acid.[1][2] GS-443902 trisodium salt is a critical molecule in the study of viral replication and the development of novel antiviral therapies.

Chemical Structure and Identification

GS-443902 is a C-nucleoside analog of adenosine triphosphate. The trisodium salt form is crucial for its stability and use in experimental settings.

Table 1: Chemical Identification of this compound Salt

| Identifier | Value |

| IUPAC Name | Trisodium [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Synonyms | GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium, Remdesivir triphosphate trisodium[1][6] |

| CAS Number | 1355050-21-3[6] |

| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃[6] |

| Molecular Weight | 597.15 g/mol [6] |

Physicochemical Properties

The physicochemical properties of this compound salt are essential for its handling, formulation, and application in various assays.

Table 2: Physicochemical Properties of this compound Salt

| Property | Value | Reference |

| Appearance | White to off-white or yellow solid | [7] |

| Solubility | Soluble in water | [2] |

| Storage | Store at -20°C, protected from light and moisture.[6] The compound is unstable in solution; freshly prepared solutions are recommended.[1][2] | [1][2][6] |

Mechanism of Action: RdRp Inhibition

GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain. This incorporation leads to delayed chain termination, thereby halting viral replication.

Table 3: In Vitro Inhibitory Activity of GS-443902

| Target Enzyme | IC₅₀ (µM) |

| Respiratory Syncytial Virus (RSV) RdRp | 1.1[8] |

| Hepatitis C Virus (HCV) RdRp | 5.0[8] |

Experimental Protocols

Synthesis of this compound Salt

A specific, detailed synthesis protocol for this compound salt is not publicly available in peer-reviewed literature. However, the general synthesis of nucleoside triphosphates can be adapted. The following represents a generalized workflow based on established chemical methods for nucleoside phosphorylation.

A common method for the final phosphorylation step involves reacting the protected nucleoside with a phosphorylating agent like phosphorus oxychloride, followed by reaction with pyrophosphate. The subsequent purification is critical to isolate the triphosphate form, and conversion to the trisodium salt is typically achieved by ion exchange or titration with a sodium base.

Quantification of Intracellular GS-443902 by HPLC-MS/MS

This protocol is adapted from a validated method for the direct quantification of GS-443902 in peripheral blood mononuclear cells (PBMCs).

5.2.1. Sample Preparation

-

Isolate PBMCs from whole blood using standard density gradient centrifugation.

-

Lyse the cells and precipitate proteins using a cold organic solvent (e.g., methanol).

-

Centrifuge to pellet the precipitate and collect the supernatant containing the analyte.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

5.2.2. HPLC-MS/MS Conditions

Table 4: HPLC-MS/MS Parameters for GS-443902 Quantification

| Parameter | Condition |

| HPLC System | Perkin Elmer LX-50 UHPLC or equivalent |

| Mass Spectrometer | QSight 220 Triple Quadrupole or equivalent |

| Column | Hypercarb® 150 mm × 2.1 mm |

| Mobile Phase A | H₂O with 5mMol hexylamine, 0.4% diethylamine, and 2 mL acetic acid |

| Mobile Phase B | Acetonitrile and Mobile Phase A (60:40 v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode to be optimized |

| MRM Transitions | To be determined based on the parent ion of GS-443902 and its characteristic fragment ions |

In Vitro RdRp Inhibition Assay

This is a generalized protocol for a fluorescence-based RdRp inhibition assay.

5.3.1. Reagents and Materials

-

Recombinant viral RdRp enzyme complex

-

RNA template (e.g., poly(U) or a specific viral RNA sequence)

-

Nucleoside triphosphates (ATP, GTP, CTP, UTP)

-

This compound salt (test inhibitor)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, and a salt like KCl)

-

RNA-binding fluorescent dye (e.g., PicoGreen)

-

96-well microplate

5.3.2. Assay Procedure

-

Prepare a reaction mixture containing the assay buffer, RNA template, and RdRp enzyme in each well of the microplate.

-

Add varying concentrations of this compound salt to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding the mixture of NTPs.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the RNA-binding fluorescent dye to all wells.

-

Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of newly synthesized RNA.

-

Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀ value.

Conclusion

This compound salt is a vital tool for research into viral replication and for the development of new antiviral agents. Its mechanism as a potent RdRp inhibitor is well-established. This guide provides a summary of its chemical structure, physicochemical properties, and key experimental protocols. While a specific, publicly available synthesis protocol for the trisodium salt remains elusive, the provided generalized methods offer a viable pathway for its preparation in a research setting. Further characterization of its physicochemical properties would be beneficial for future formulation and drug development efforts.

References

- 1. santiago-lab.com [santiago-lab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Remdesivir - Wikipedia [en.wikipedia.org]

- 4. federallabs.org [federallabs.org]

- 5. WO2021245700A2 - Pharmaceutical lipid compositions of remdesivir - Google Patents [patents.google.com]

- 6. Remdesivir triphosphate trisodium GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]

- 7. US20210228605A1 - Isomorphs of remdesivir and methods for synthesis of same - Google Patents [patents.google.com]

- 8. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Antiviral Spectrum of GS-443902 Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-443902 is the pharmacologically active triphosphate metabolite of the antiviral prodrugs remdesivir (GS-5734) and its parent nucleoside GS-441524. As a C-adenosine nucleoside triphosphate analog, GS-443902 functions as a potent and broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of GS-443902, primarily evaluated through the activity of its precursor, GS-441524, due to the cell-impermeable nature of the triphosphate form. This document details its mechanism of action, summarizes its antiviral activity against a range of viruses in various cell lines, outlines key experimental protocols, and presents its cytotoxicity profile.

Mechanism of Action

GS-443902 exerts its antiviral effect by acting as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[1][2] Once incorporated, it leads to delayed chain termination, thereby halting viral RNA synthesis.[3][4] The intracellular formation of GS-443902 is the rate-limiting step for the antiviral activity of its parent nucleosides.[1] Remdesivir, a phosphoramidate prodrug, was designed to enhance the intracellular delivery and subsequent conversion to the active triphosphate form.[1][2]

Signaling Pathway: Intracellular Activation of Remdesivir and GS-441524

Caption: Intracellular metabolic activation of remdesivir and GS-441524 to the active form, GS-443902.

Quantitative Data: In Vitro Antiviral Activity

The antiviral spectrum of GS-443902 is inferred from studies using its parent nucleoside, GS-441524, and the prodrug remdesivir. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral effect.

Biochemical Inhibitory Activity

GS-443902 directly inhibits the RNA-dependent RNA polymerase of several viruses in biochemical assays.

| Target Enzyme | Virus | IC50 (μM) |

| RdRp | Respiratory Syncytial Virus (RSV) | 1.1[3][4][5][6][7] |

| RdRp | Hepatitis C Virus (HCV) | 5[3][4][5][6][7] |

Cell-Based Antiviral Activity of GS-441524 and Remdesivir

The following table summarizes the in vitro antiviral activity of GS-441524 and remdesivir against various RNA viruses in different cell lines.

| Virus Family | Virus | Cell Line | Compound | EC50 (μM) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | GS-441524 | 1.86[1][8] |

| Vero E6 | Remdesivir | 7.43[1][8] | ||

| SARS-CoV | HAE | GS-441524 | 0.18[9] | |

| MERS-CoV | HAE | GS-441524 | 0.86[10] | |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | GS-441524 | 0.78[9][10] |

Note: EC50 values can vary depending on the cell line, viral strain, and experimental conditions.[11][12]

Cytotoxicity and Selectivity Index

An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to host cells. This is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

| Compound | Cell Line | CC50 (μM) | Selectivity Index (SI = CC50/EC50) vs. SARS-CoV-2 in Vero E6 |

| GS-441524 | Multiple Human Cell Lines | >100[13] | >53.8 |

| Remdesivir | Multiple Human Cell Lines | 1.7 to >20[13] | >0.23 to >2.7 |

Note: GS-441524 generally shows lower cytotoxicity compared to remdesivir.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro antiviral data.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol describes a common method to determine the EC50 of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Detailed Steps:

-

Cell Culture: Host cells (e.g., Vero E6) are cultured in appropriate media and seeded into 96-well microplates at a density that ensures a confluent monolayer during the assay.

-

Compound Preparation: A stock solution of the test compound (e.g., GS-441524) is serially diluted to obtain a range of concentrations.

-

Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

-

Incubation: Plates are incubated for a defined period (e.g., 72 hours) under controlled conditions (37°C, 5% CO2).[3][4][6]

-

Quantification of Viral CPE: Cell viability is assessed using methods such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is toxic to host cells (CC50).

Detailed Steps:

-

Cell Seeding: Host cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Addition: Serial dilutions of the test compound are added to the uninfected cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay to ensure comparable conditions.

-

Cell Viability Assessment: Cell viability is measured using a suitable assay (e.g., LDH cytotoxicity assay or CellTiter-Glo®).[1]

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Conclusion

GS-443902 is a potent inhibitor of viral RdRp, and its precursor, GS-441524, demonstrates a broad-spectrum antiviral activity against a variety of RNA viruses in vitro, particularly members of the Coronaviridae family. The favorable selectivity index of GS-441524 underscores its potential as a selective antiviral agent. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antiviral drug discovery and development, facilitating further investigation into the therapeutic potential of this class of nucleoside analogs.

References

- 1. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Remdesivir triphosphate trisodium GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]

- 6. invivochem.com [invivochem.com]

- 7. santiago-lab.com [santiago-lab.com]

- 8. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 13. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of GS-443902 Trisodium for Research

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GS-443902 trisodium, the active triphosphate metabolite of the antiviral nucleoside analog GS-441524. GS-441524, a key intermediate in the synthesis of Remdesivir, has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. This document details the mechanism of action, experimental protocols for its evaluation, and extensive quantitative data on its efficacy and pharmacokinetics. It is intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Introduction: Discovery and Significance

GS-441524 is a C-nucleoside analog developed by Gilead Sciences that has garnered significant attention for its broad-spectrum antiviral activity.[1] It is the parent nucleoside of the prodrug Remdesivir (GS-5734), which was initially investigated for the treatment of Hepatitis C and Respiratory Syncytial Virus (RSV).[2] While Remdesivir did not prove effective for these initial targets, its potent activity against other RNA viruses, including Ebola virus and coronaviruses, led to its repurposing.[2]

GS-441524 itself has shown remarkable efficacy, most notably in the treatment of Feline Infectious Peritonitis (FIP), a previously fatal coronavirus-induced disease in cats.[2][3] The success of GS-441524 in treating FIP has spurred further investigation into its potential as a therapeutic agent for other viral diseases.

The active form of GS-441524 within the cell is its triphosphate metabolite, GS-443902.[4] This guide focuses on the trisodium salt of GS-443902, a form often utilized in research due to its stability and solubility in aqueous solutions.[5] Understanding the synthesis and biological activity of this compound is crucial for the continued development and evaluation of this promising antiviral compound.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of GS-441524 is dependent on its intracellular conversion to the active triphosphate form, GS-443902. This process is a classic example of host-mediated bioactivation of a nucleoside analog.

Cellular Uptake and Phosphorylation Cascade

GS-441524 enters the host cell and undergoes a three-step phosphorylation process, catalyzed by host cell kinases.[6]

-

Monophosphorylation: The initial and rate-limiting step is the conversion of GS-441524 to its monophosphate (GS-441524-MP). This reaction is primarily catalyzed by adenosine kinase (ADK).

-

Diphosphorylation: GS-441524-MP is then further phosphorylated to the diphosphate form (GS-441524-DP).

-

Triphosphorylation: Finally, nucleoside-diphosphate kinases (NDPK) catalyze the formation of the active triphosphate, GS-443902.

References

- 1. mdpi.com [mdpi.com]

- 2. GS-441524 - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 6. In vitro antiviral effects of GS-441524 and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of GS-443902 Trisodium with Viral RNA-Dependent RNA Polymerase (RdRp)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides a comprehensive overview of the molecular interactions between GS-443902 and viral RdRp, detailing its mechanism of action, metabolic activation, and the experimental methodologies used to characterize its inhibitory activity. Quantitative data on its efficacy against various viral polymerases are presented, alongside detailed protocols for key biochemical and cell-based assays. Visualizations of the metabolic pathway and inhibitory mechanism are provided to facilitate a deeper understanding of this important antiviral agent.

Introduction

GS-443902 is a C-adenosine nucleoside triphosphate analog that serves as the pharmacologically active metabolite of the antiviral prodrug remdesivir.[1] It exhibits broad-spectrum activity against a range of RNA viruses by targeting their highly conserved RNA-dependent RNA polymerase (RdRp).[2] Understanding the precise molecular interactions between GS-443902 and the viral RdRp is paramount for the development of next-generation antiviral therapeutics. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the current knowledge surrounding GS-443902's mechanism of action.

Metabolic Activation of Remdesivir to GS-443902

Remdesivir, a monophosphoramidate prodrug, is designed to enhance cell permeability and efficiently deliver the active nucleoside monophosphate into the cell.[2] Once inside the cell, remdesivir undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-443902.[3][4] This bioactivation pathway is critical for its antiviral efficacy.

The key enzymes involved in this intracellular metabolic cascade are:

-

Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These esterases hydrolyze the carboxylester bond of remdesivir, initiating the removal of the pro-drug moieties.[3][4]

-

Histidine Triad Nucleotide-binding Protein 1 (HINT1): This phosphoramidase cleaves the phosphoramidate bond, releasing the nucleoside monophosphate.[3][4]

-

Cellular Kinases: A series of host cell phosphotransferases sequentially phosphorylate the nucleoside monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[3][4]

The efficiency of this conversion can vary between different cell types, influencing the intracellular concentration of the active metabolite and, consequently, the antiviral potency.[5]

Figure 1. Metabolic activation pathway of remdesivir to GS-443902.

Mechanism of RdRp Inhibition

GS-443902 acts as a competitive inhibitor of its natural counterpart, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA chain by the RdRp.[1] The primary mechanism of inhibition is delayed chain termination.[6]

The process unfolds as follows:

-

Competition and Incorporation: GS-443902, mimicking ATP, binds to the active site of the viral RdRp and is incorporated into the growing RNA strand.

-

Translocation and Delayed Termination: After incorporation, the RdRp can translocate and add a few more nucleotides. However, the presence of the 1'-cyano group on the ribose sugar of the incorporated GS-443902 leads to a steric clash with a key serine residue (e.g., Ser861 in SARS-CoV-2 RdRp) in the enzyme's active site upon translocation.[6] This steric hindrance prevents further translocation of the RNA template-product duplex, effectively stalling the polymerase and terminating RNA synthesis.[6]

This mechanism of delayed chain termination is a hallmark of GS-443902's potent antiviral activity.

Figure 2. Mechanism of RdRp inhibition by GS-443902.

Quantitative Data on RdRp Inhibition

The inhibitory activity of GS-443902 has been quantified against the RdRp of several RNA viruses. The 50% inhibitory concentration (IC50) is a key metric for its potency.

| Virus | Polymerase | IC50 (µM) | Reference |

| Respiratory Syncytial Virus (RSV) | RdRp | 1.1 | [5][7] |

| Hepatitis C Virus (HCV) | RdRp | 5 | [5][7] |

| Feline Infectious Peritonitis Virus (FIPV) | RdRp | Potent Inhibitor | [8] |

| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | RdRp | Potent Inhibitor | [8] |

| Ebola Virus (EBOV) | RdRp | Potent Inhibitor | [5] |

Note: This table is a summary of available data and may not be exhaustive. "Potent Inhibitor" indicates that the source confirms strong inhibitory activity without providing a specific IC50 value for GS-443902.

Experimental Protocols

In Vitro RdRp Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp. A common method is the primer extension assay, which can be performed using either radioactive or fluorescent labeling.

Objective: To determine the concentration at which GS-443902 inhibits 50% of the RdRp enzymatic activity (IC50).

Materials:

-

Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

-

RNA template and a complementary 5'-labeled (e.g., 32P or fluorescent tag) RNA primer

-

GS-443902 trisodium and other nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)

-

RNase inhibitor

-

Quench buffer (e.g., 94% formamide, 30 mM EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence gel scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, RNase inhibitor, RNA template-primer duplex, and the purified RdRp enzyme.

-

Inhibitor Addition: Add varying concentrations of GS-443902 to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Reaction: Start the reaction by adding a mixture of all four NTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding the quench buffer.

-

Denaturation: Heat the samples to denature the RNA.

-

Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. The intensity of the bands corresponding to the extended primer is quantified.

-

Data Analysis: Plot the percentage of RdRp activity against the concentration of GS-443902 to determine the IC50 value.

Figure 3. Experimental workflow for an in vitro RdRp inhibition assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.

Objective: To determine the concentration of a precursor compound (e.g., remdesivir or GS-441524) that inhibits viral replication by 50% (EC50) in cultured cells.

Materials:

-

A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2)

-

The virus of interest

-

The test compound (remdesivir or its parent nucleoside GS-441524)

-

Cell culture medium and supplements

-

Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a reporter virus system)

-

Assay for cell viability (e.g., MTS or CTG assay) to determine cytotoxicity (CC50)

Procedure:

-

Cell Seeding: Seed the susceptible cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a no-compound control.

-

Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For example, quantify viral RNA in the supernatant using RT-qPCR.

-

Cytotoxicity Assay: In a parallel plate without virus, perform a cell viability assay to assess the cytotoxicity of the compound.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration. Calculate the CC50 from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Conclusion

This compound is a highly effective inhibitor of a broad range of viral RNA-dependent polymerases. Its mechanism of action, centered on delayed chain termination, provides a robust means of halting viral replication. The successful clinical application of its prodrug, remdesivir, underscores the therapeutic potential of targeting the viral RdRp. The experimental protocols and data presented in this guide offer a foundational resource for researchers working to further elucidate the activity of GS-443902 and to develop novel antiviral agents that leverage this well-validated molecular target.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. santiago-lab.com [santiago-lab.com]

The Pharmacological Profile of GS-443902 Trisodium in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate metabolite of the antiviral prodrug Remdesivir (RDV), is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of GS-443902 trisodium in various cell-based assays. It includes a detailed summary of its formation from its parent nucleosides, its antiviral potency, and its cytotoxic profile. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular mechanism of action.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor of viral RdRp.[4][5] It is the pharmacologically active form of Remdesivir and its parent nucleoside, GS-441524.[6][7] Upon incorporation into the nascent viral RNA chain, GS-443902 leads to premature chain termination, thereby inhibiting viral replication.[3][8] Understanding the cellular pharmacology of GS-443902 is critical for the development and optimization of antiviral therapies. This guide summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of its metabolic activation and experimental evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the formation, antiviral activity, and cytotoxicity related to GS-443902 in various cell-based assays.

Table 1: Intracellular Formation of GS-443902 from Remdesivir (RDV) and GS-441524

| Parent Compound | Cell Line | Incubation Time (h) | Concentration (µM) | GS-443902 Formed (pmol/10⁶ cells) | Reference |

| Remdesivir | HEp-2 | 24 | Not Specified | 43 ± 6 | [9] |

| GS-441524 | HEp-2 | 24 | Not Specified | 5.5 ± 1.1 | [9] |

| Remdesivir | PC-3 | 24 | Not Specified | 153 ± 16 | [9] |

| GS-441524 | PC-3 | 24 | Not Specified | 6.6 ± 4.9 | [9] |

| Remdesivir | PHH | 24 | Not Specified | 45 ± 23 | [9] |

| GS-441524 | PHH | 24 | Not Specified | 1.9 ± 1.6 | [9] |

| Remdesivir | Caco-2 | 4 | 10 | Significantly higher than from GS-441524 | [7] |

| Remdesivir | Huh-7 | 4 | 10 | >120-fold higher than from GS-441524 | [10] |

| Remdesivir | 293T | 4 | 10 | >100-fold more than from GS-441524 | [7] |

| Remdesivir | BHK-21 | 4 | 10 | >100-fold more than from GS-441524 | [7] |

| Remdesivir | 3T3 | 4 | 10 | >100-fold more than from GS-441524 | [7] |

| Remdesivir | HAE | 4 | 10 | Significantly higher than from GS-441524 | [7] |

| Remdesivir | Macrophages | 72 | 1 | Cmax of 300 | [1][3] |

| Remdesivir | HMVEC | 72 | 1 | Cmax of 110 | [1][3] |

| Remdesivir | HeLa | 72 | 1 | Cmax of 90 | [1][3] |

Table 2: Antiviral Activity (EC₅₀) of Remdesivir and GS-441524

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Remdesivir | SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.0099 | [9] |

| Remdesivir | SARS-CoV-2 | Caco-2 | 0.018 | [7] |

| GS-441524 | SARS-CoV-2 | Caco-2 | 1.3 | [7] |

| Remdesivir | SARS-CoV-2 | Calu-3 | 0.11 | [7] |

| GS-441524 | SARS-CoV-2 | Calu-3 | 0.25 | [7] |

| Remdesivir | SARS-CoV-2 | Vero E6 | 1.0 | [7] |

| GS-441524 | SARS-CoV-2 | Vero E6 | Not specified, similar to RDV | [7] |

| Remdesivir | HCoV-OC43 | Huh-7 | 0.01 | [10] |

| GS-441524 | HCoV-OC43 | Huh-7 | 4.1 | [10] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86 | [11] |

| Remdesivir | SARS-CoV-2 | Vero E6 | 7.43 | [11] |

Table 3: Cytotoxicity (CC₅₀) of Remdesivir and GS-441524

| Compound | Cell Line | Exposure Time (days) | CC₅₀ (µM) | Reference |

| Remdesivir | Various Human Cells | 5 - 14 | 1.7 to >20 | [9] |

| Remdesivir | PC-3 (mitochondrial protein synthesis) | Not Specified | 8.6 (nuclear DNA-encoded) / 8.9 (mitochondrial DNA-encoded) | [9] |

| GS-441524 | Most cell lines tested | Not Specified | >100 | [9] |

| GS-441524 | MT-4 | Not Specified | 69 ± 26 | [9] |

| GS-441524 | Human Hematopoietic Progenitor Cells | 11 - 14 | 9.6 to 13.9 | [9] |

| GS-441524 | Myeloid Cells (Donor 1) | Not Specified | 6.37 | [9] |

| GS-441524 | Myeloid Cells (Donor 2) | Not Specified | 22.70 | [9] |

| GS-441524 | Myeloid Cells (Donor 3) | Not Specified | 5.93 | [9] |

Table 4: In Vitro Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) by GS-443902

| Target RdRp | IC₅₀ (µM) | Reference |

| Respiratory Syncytial Virus (RSV) | 1.1 | [1][2][3] |

| Hepatitis C Virus (HCV) | 5 | [1][2][3] |

Signaling Pathways and Experimental Workflows

Intracellular Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902.[4][12] This multi-step process involves several host cell enzymes.

Experimental Workflow for Intracellular Metabolite Quantification

The quantification of intracellular GS-443902 is crucial for correlating its concentration with antiviral activity. A common method involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Determination of Intracellular Metabolite Levels

This protocol outlines a general procedure for quantifying the intracellular formation of GS-443902.

-

Cell Seeding and Treatment: Plate the desired cell line (e.g., Caco-2, Huh-7, HAE) in appropriate culture vessels and allow them to adhere and grow to a suitable confluency. Treat the cells with 10 µM of either Remdesivir or GS-441524 and incubate for a specified period (e.g., 4 hours) at 37°C.[7]

-

Cell Harvesting and Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7] Resuspend the cell pellet in 70% ice-cold methanol and incubate overnight at -20°C to ensure complete lysis and protein precipitation.[7]

-

Metabolite Extraction: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

-

Sample Preparation: Dry the supernatant, for instance, using a vacuum concentrator. Reconstitute the dried extract in the HPLC mobile phase.[7]

-

LC-MS/MS Analysis: Analyze the reconstituted samples using a validated HPLC-MS/MS method to separate and quantify the levels of GS-441524 monophosphate (MP), diphosphate (DP), and the active triphosphate, GS-443902.[7][13]

Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol describes a common method to assess the antiviral efficacy of compounds by measuring the inhibition of virus-induced cytopathic effect.

-

Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation and Addition: Prepare serial dilutions of the test compounds (Remdesivir or GS-441524). Remove the cell culture medium and add the diluted compounds to the wells.

-

Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include control wells with virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plates at 37°C for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (e.g., 48-72 hours).

-

Quantification of Cell Viability: Assess cell viability using a suitable method, such as the MTS assay or by staining with crystal violet. The optical density is measured using a plate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is toxic to the cells.

-

Cell Seeding: Plate the desired cell lines in 96-well plates and allow them to grow for 24 hours.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for a prolonged period, typically corresponding to the duration of the antiviral assay or longer (e.g., 5 to 14 days), to assess long-term toxicity.[9]

-

Assessment of Cell Viability: Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo) or an MTS assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Conclusion

This compound is a potent and selective inhibitor of viral RNA-dependent RNA polymerases. Cell-based assays demonstrate that its parent prodrug, Remdesivir, is more efficiently metabolized to the active triphosphate form in most human cell lines compared to the parent nucleoside GS-441524, which correlates with its superior antiviral activity in these cells. The data presented in this guide, along with the detailed protocols and workflow diagrams, provide a valuable resource for researchers in the field of antiviral drug discovery and development. These findings underscore the importance of understanding the intracellular metabolism of nucleoside analogs to optimize their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. santiago-lab.com [santiago-lab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivochem.com [invivochem.com]

- 9. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

The Active Triphosphate Metabolite of Remdesivir: A Technical Deep Dive into its Core Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the triphosphate form of Remdesivir's active metabolite, GS-443902 (also known as RDV-TP). We will explore its mechanism of action, metabolic activation, and the key experimental methodologies used to characterize this potent antiviral agent. All quantitative data is presented in structured tables for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction: The Prodrug Strategy and its Active Moiety

Remdesivir (RDV) is a nucleotide analog prodrug with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] As a prodrug, Remdesivir itself is not active but is designed for efficient entry into host cells, where it undergoes metabolic conversion to its pharmacologically active form, the nucleoside triphosphate GS-443902.[3][4] This active metabolite is a structural mimic of adenosine triphosphate (ATP) and functions by targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[5][6] The specificity of RDV-TP for viral RdRp over host polymerases contributes to its therapeutic window.

Metabolic Activation Pathway of Remdesivir

The conversion of Remdesivir to its active triphosphate form is a multi-step intracellular process mediated by host cell enzymes. Understanding this pathway is crucial for comprehending the drug's pharmacokinetics and tissue-specific activity.

The metabolic cascade begins with the hydrolysis of the phosphoramidate bond, followed by the removal of the protecting groups, and subsequent phosphorylation steps to yield the triphosphate. The key enzymes involved in this bioactivation include carboxylesterases and hydrolases.[7]

Mechanism of Action: Delayed Chain Termination

The active triphosphate metabolite, GS-443902, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It mimics the natural substrate, adenosine triphosphate (ATP), and is incorporated into the nascent viral RNA chain.[5][6]

A key feature of GS-443902's mechanism is delayed chain termination .[5][6][8] Following its incorporation at position i, the RdRp can continue to add a few more nucleotides before RNA synthesis is halted.[5][6] This delay is attributed to the 1'-cyano group on the ribose moiety of Remdesivir, which creates a steric clash with the polymerase enzyme after translocation, ultimately leading to the cessation of viral RNA replication.[8]

Quantitative Data: Potency and Selectivity

The antiviral potency of GS-443902 is quantified by its half-maximal inhibitory concentration (IC50) against various viral RdRps. Its selectivity is determined by comparing its incorporation efficiency relative to the natural substrate, ATP.

| Viral RNA-dependent RNA Polymerase (RdRp) | IC50 of GS-443902 (µM) | Selectivity (ATP/RDV-TP) | Reference(s) |

| SARS-CoV-2 | - | 0.26 | [5] |

| SARS-CoV | - | 0.32 | [5] |

| MERS-CoV | 0.032 | 0.35 | [6] |

| Ebola Virus (EBOV) | - | 4.0 | [5] |

| Respiratory Syncytial Virus (RSV) | 1.1 | 2.7 | [5][9] |

| Hepatitis C Virus (HCV) | 5 | - | [9] |

| Yellow Fever Virus (YFV) | 0.26 ± 0.03 | - | [10] |

| Dengue Virus 3 (DENV3) | 1.3 - 2.2 | - | [10] |

| Tick-Borne Encephalitis Virus (TBEV) | 1.3 - 2.2 | - | [10] |

| Japanese Encephalitis Virus (JEV) | 1.3 - 2.2 | - | [10] |

| West Nile Virus (WNV) | 1.3 - 2.2 | - | [10] |

| Zika Virus (ZIKV) | 1.3 - 2.2 | - | [10] |

| Lassa Virus (LASV) | - | 23 | [5] |

Experimental Protocols

This section outlines the key experimental methodologies for studying the triphosphate form of Remdesivir's active metabolite.

Synthesis of Remdesivir Triphosphate (GS-443902)

The chemical synthesis of GS-443902 is a complex process, often starting from the nucleoside analog GS-441524. A general multi-step approach involves:

-

Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar of GS-441524 are protected to ensure regioselective phosphorylation.

-

Phosphorylation: The 5'-hydroxyl group is then phosphorylated to introduce the first phosphate group.

-

Further Phosphorylation: Subsequent phosphorylation steps are carried out to generate the triphosphate moiety.

-

Deprotection: Finally, the protecting groups are removed to yield the active triphosphate, GS-443902.

A detailed, practical, and highly efficient three-step synthesis of Remdesivir from GS-441524 has been described, which involves protection, phosphoramidation, and deprotection.[11][12][13]

Quantification of Intracellular GS-443902

Accurate quantification of the active triphosphate within cells is critical for pharmacokinetic and pharmacodynamic studies. A validated method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the standard.[3][14]

General Workflow:

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs) or other target cells are lysed to release intracellular contents.[3]

-

Extraction: The active triphosphate is extracted from the cell lysate, often using a protein precipitation method with cold acetonitrile.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system for separation from other cellular components. A C18 column is commonly used.[15]

-

Mass Spectrometric Detection: The separated GS-443902 is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

The inhibitory activity of GS-443902 on viral RdRp is assessed using in vitro enzymatic assays.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme, a template-primer RNA, the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP, with one being radiolabeled for detection), and varying concentrations of GS-443902.[6]

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme or NTPs.

-

Incubation: The reaction is incubated at an optimal temperature to allow for RNA synthesis.

-

Quenching: The reaction is stopped, typically by the addition of EDTA.

-

Analysis: The RNA products are separated by gel electrophoresis and visualized by autoradiography. The intensity of the full-length product band is quantified to determine the extent of inhibition at each concentration of GS-443902.[6]

-

IC50 Determination: The concentration of GS-443902 that inhibits 50% of the RdRp activity (IC50) is calculated from the dose-response curve.[6]

Conclusion

The triphosphate form of Remdesivir's active metabolite, GS-443902, is a potent inhibitor of viral RNA-dependent RNA polymerases. Its mechanism of action as a delayed chain terminator, coupled with its favorable selectivity for viral polymerases, underscores its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other nucleotide analog antivirals. A thorough understanding of its metabolic activation and intracellular pharmacology is essential for optimizing its clinical efficacy and for the design of next-generation antiviral therapies.

References

- 1. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 2. lcms.cz [lcms.cz]

- 3. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [mdpi.com]

- 4. Mechanistic insight on the remdesivir binding to RNA-Dependent RNA polymerase (RdRp) of SARS-cov-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient incorporation and template-dependent polymerase inhibition are major determinants for the broad-spectrum antiviral activity of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. santiago-lab.com [santiago-lab.com]

- 10. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

GS-443902 Trisodium: A Technical Guide for Emerging Viral Disease Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 trisodium, the active triphosphate form of the nucleoside analog GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and a critical molecule in the study of emerging viral diseases. GS-441524 is the primary plasma metabolite of the prodrug Remdesivir and has demonstrated significant therapeutic efficacy against a range of RNA viruses, most notably Feline Infectious Peritonitis (FIP) virus and SARS-CoV-2. This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound and its parent compound, GS-441524, to support ongoing research and drug development efforts.

Mechanism of Action

GS-441524 is a 1'-cyano-substituted adenosine nucleoside analog. Upon entering a host cell, it undergoes intracellular phosphorylation to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural adenosine triphosphate (ATP), GS-443902 is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication. This targeted mechanism of action provides a broad-spectrum antiviral effect against various RNA viruses.

Data Presentation

In Vitro Efficacy of GS-441524

The following table summarizes the half-maximal effective concentration (EC50) of GS-441524 against various coronaviruses in different cell lines.

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | ~1.0 | [1][2] |

| Feline Infectious Peritonitis Virus (FIPV) | Fcwf-4 cells | 0.78 | [3] |

| SARS-CoV-2 | Vero E6 cells | 1.86 | [3][4][5] |

| SARS-CoV | HAE cells | 0.18 ± 0.14 | [6] |

| MERS-CoV | HAE cells | Not specified | [6] |

In Vitro Cytotoxicity of GS-441524

The cytotoxic effects of GS-441524 have been evaluated in feline cell lines to determine its therapeutic index.

| Cell Line | CC50 (µM) | Reference(s) |

| CRFK cells | >100 | [2] |

| Feline cells (unspecified) | >100 | [1] |

Pharmacokinetics of GS-441524 in Cats

The pharmacokinetic parameters of GS-441524 have been characterized in cats following administration of either GS-441524 or its prodrug, Remdesivir.

| Administration Route & Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference(s) |

| 15 mg/kg IV Remdesivir | 2632 ± 862 | 1 | 5.14 ± 0.81 | [7][8][9] |

| 25 mg/kg Oral GS-441524 | 10,290 | 3-8 | ~4 | [5][10] |

| 5 mg/kg SC or IV GS-441524 | Not specified | Not specified | Not specified | [1] |

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), t1/2 (half-life).

Clinical Efficacy of GS-441524 in Feline Infectious Peritonitis (FIP)

Clinical studies and systematic reviews have demonstrated the high efficacy of GS-441524 in treating FIP, a previously fatal disease in cats.

| Study Type | Number of Cases | Success Rate | Key Findings | Reference(s) |

| Systematic Review | 650 | 84.6% | Dosages of 5-10 mg/kg once daily are associated with best outcomes. Higher rates with combination therapies. | [11] |

| Field Trial | 31 | >80% | Dramatic clinical improvement within days. | [12] |

| Experimental Study | 10 | 100% | Rapid reversal of disease signs with two weeks of treatment. | [1] |

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction assay to determine the EC50 of GS-441524 against a target virus, such as FIPV.

1. Cell Culture and Virus Propagation:

-

Culture Crandell-Rees Feline Kidney (CRFK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Propagate the desired strain of FIPV (e.g., serotype II) in CRFK cells to generate a virus stock with a known titer (plaque-forming units [PFU]/mL).

2. Plaque Assay:

-

Seed CRFK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of GS-441524 in DMEM.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 PFU/well).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Overlay the cell monolayers with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of GS-441524.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).

3. Plaque Visualization and Quantification:

-

Fix the cells with 10% formalin.

-

Stain the cells with a crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of GS-441524 in Feline Plasma by HPLC-FLD

This protocol describes a method for quantifying the concentration of GS-441524 in feline plasma using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[13][14][15]

1. Sample Preparation:

-

Collect feline blood samples in EDTA tubes and centrifuge to separate the plasma.

-

To 100 µL of plasma, add 200 µL of methanol for protein precipitation.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

2. HPLC-FLD Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: Waters X-Bridge C18, 5 µm, 150 × 4.6 mm.[13][14][15]

-

Mobile Phase: A gradient of 20 mM ammonium acetate (pH 4.5) and acetonitrile.[13][14][15]

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation at 250 nm and emission at 475 nm.[13][14][15][16]

-

Quantification: Use an external standard calibration curve prepared with known concentrations of GS-441524.

3. Data Analysis:

-

Integrate the peak area corresponding to GS-441524 in the chromatograms.

-

Calculate the concentration of GS-441524 in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 3: In Vivo FIP Treatment Study in Cats

This protocol provides a general framework for an in vivo study to evaluate the efficacy of GS-441524 for the treatment of naturally occurring FIP.

1. Study Population:

-

Enroll client-owned cats with a confirmed diagnosis of FIP based on clinical signs, laboratory findings (e.g., high globulin levels, low albumin/globulin ratio), and detection of FCoV RNA in effusions or blood via RT-qPCR.

2. Treatment Regimen:

-

Administer GS-441524 subcutaneously or orally at a starting dose of 4-6 mg/kg for non-neurological FIP and 8-10 mg/kg for ocular or neurological FIP, once daily for a minimum of 12 weeks.[12][17][18] Doses may need to be adjusted based on clinical response.

3. Monitoring and Data Collection:

-

Daily: Monitor temperature, appetite, and activity level.

-

Weekly: Record body weight.

-

Every 4 weeks: Perform a complete blood count (CBC) and serum chemistry panel, including total protein, albumin, and globulin levels.

-

As needed: Use RT-qPCR to monitor viral loads in blood and effusions.

4. Efficacy Endpoints:

-

Resolution of clinical signs (e.g., fever, effusions).

-

Normalization of laboratory parameters (e.g., hematocrit, globulin levels).

-

Sustained remission following the completion of treatment.

Mandatory Visualizations